2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22Cl2N4O2S2/c1-16-6-9-21-23(12-16)37-27(31-21)32-25(34)15-36-24-14-33(22-5-3-2-4-19(22)24)11-10-30-26(35)18-8-7-17(28)13-20(18)29/h2-9,12-14H,10-11,15H2,1H3,(H,30,35)(H,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUFYUIIHQAFRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex molecule that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The structural formula can be represented as follows:
This compound features a thiazole ring, which is crucial for its biological activity. The presence of chlorine atoms and a methyl group contributes to the compound's unique properties.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The thiazole moiety interacts with various biomolecular targets, influencing cellular pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : The compound affects gene expression related to inflammation and tumor progression.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer effects. For instance, one study found that compounds with similar structures inhibited the proliferation of cancer cells (A431, A549, and H1299) by inducing apoptosis and cell cycle arrest at concentrations as low as 1 µM .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Apoptosis induction |
| B7 | A549 | 1.8 | Cell cycle arrest |
| B7 | H1299 | 2.0 | Inhibition of migration |
Antimicrobial Activity
Benzothiazole derivatives also show promising antimicrobial properties. Research indicates that these compounds exhibit antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) often below 50 µg/mL .
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 30 |
| Compound C | Pseudomonas aeruginosa | 40 |
Case Studies
A notable case study involved the synthesis and evaluation of novel benzothiazole compounds where one derivative demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating its potential as an effective anticancer agent . Another study highlighted the selective inhibition of Mycobacterium tuberculosis by a related imidazo-[2,1-b]-thiazole derivative, showcasing the versatility of thiazole-containing compounds in targeting specific pathogens .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Studies indicate that modifications in the thiazole ring can enhance bioavailability and reduce toxicity.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The process often includes:
- Formation of the Benzothiazole Moiety : The benzothiazole ring is synthesized through the reaction of 6-methylbenzo[d]thiazole with appropriate amines and thioketones.
- Indole Integration : The indole structure is introduced to enhance the compound's biological activity, particularly its anticancer properties.
- Chlorination : The introduction of chlorine atoms at specific positions (2 and 4) on the benzene ring enhances the compound's reactivity and selectivity towards biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant activity against various cancer cell lines, including breast cancer (MCF7). The mechanism involves inducing apoptosis in cancer cells, likely through the inhibition of specific signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it exhibits promising effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This broad-spectrum activity suggests potential applications in treating infections, particularly those resistant to conventional antibiotics .
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the effects of this compound on MCF7 cells. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective cytotoxicity at low concentrations. Molecular docking studies further elucidated its binding affinity to targets involved in cancer progression, suggesting a mechanism of action that warrants further investigation .
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against a panel of bacterial strains using the agar diffusion method. Results showed significant inhibition zones compared to control groups, indicating its potential as a lead compound for developing new antimicrobial agents .
Chemical Reactions Analysis
Chlorine Substitution Reactions
The 2,4-dichlorobenzamide group undergoes nucleophilic aromatic substitution (SNAr) with:
-
Amines : Reacts with piperazine or morpholine in DMSO at 100°C to replace Cl with secondary amines .
-
Alkoxides : Methoxide or ethoxide substitutes Cl under microwave irradiation (150°C, 2h) .
Thioether Oxidation
The –S– linkage is oxidized to sulfone (–SO₂–) using H₂O₂/AcOH (1:1, 60°C, 6h), enhancing polarity and metabolic stability .
Amide Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, EtOH/H₂O) conditions, the benzamide hydrolyzes to 2,4-dichlorobenzoic acid and the corresponding amine.
Benzo[d]thiazole Reactivity
The 6-methylbenzo[d]thiazole ring participates in:
-
Electrophilic substitution : Bromination at C5 using Br₂/FeBr₃ (0°C, 2h) .
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts .
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms fused heterocycles:
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Indole-thiazole cyclization : Heating in PPA (polyphosphoric acid) at 120°C induces intramolecular cyclization to yield tetracyclic derivatives .
Catalytic Modifications
| Reaction Type | Catalyst | Outcome | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl formation at indole C5 | |
| Reductive amination | NaBH₃CN, MeOH | Amine group reduction to secondary amine |
Stability and Degradation
-
Photodegradation : UV light (254 nm) in MeOH induces cleavage of the thioether bond, forming indole and thiazole fragments.
-
Thermal decomposition : Degrades above 250°C, releasing CO and HCN (confirmed by TGA-MS).
Biological Activity-Driven Modifications
Comparison with Similar Compounds
Key Observations:
Benzothiazole-Indole Conjugates : highlights compounds with benzothiazole-indole hybrids (e.g., allyl-substituted derivatives) exhibiting cytotoxicity against cancer cell lines (IC₅₀: 2–10 µM). The target compound’s 6-methylbenzothiazole group may enhance lipophilicity and DNA intercalation compared to unsubstituted benzothiazoles .
Linker Variations : Replacing the target’s thioether bridge with a hydrazide () reduces steric bulk but may compromise stability under acidic conditions . Thioethers, as in the target compound, often improve resistance to enzymatic degradation compared to ethers or esters .
Halogenation Effects: The 2,4-dichloro substitution on the benzamide core distinguishes the target from ’s 5-chlorobenzimidazole derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?
- Methodology:
- Step 1: Start with intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole ( ) or thiazole derivatives ( ).
- Step 2: Use reflux conditions (e.g., absolute ethanol with glacial acetic acid) for coupling reactions ( ).
- Step 3: Purify via solvent evaporation under reduced pressure and recrystallization ( ).
- Optimization: Adjust molar ratios (1:1 for key intermediates), monitor reaction progress via TLC, and use microwave-assisted synthesis to reduce time ( ).
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Workflow:
- IR Spectroscopy: Identify amide C=O (~1650 cm⁻¹) and thioether S-C (~650 cm⁻¹) stretches ( ).
- NMR: Confirm aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.5–3.0 ppm), and amide NH (δ ~10 ppm) ( ).
- Mass Spectrometry: Match molecular ion peaks with calculated molecular weights (e.g., M+H⁺ for C₂₈H₂₂Cl₂N₄O₂S₂ = ~605.1 g/mol) ( ).
- Validation: Compare with analogs like ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example: Discrepancies in cytotoxicity (e.g., IC₅₀ values) may arise from assay conditions (e.g., cell line specificity) or impurities.
- Approach:
- Reproducibility: Standardize protocols (e.g., MTT assay with fixed incubation times) ( ).
- Purity Control: Use HPLC (>95% purity) to eliminate confounding effects ( ).
- Mechanistic Studies: Perform molecular docking to validate target binding (e.g., DNA gyrase inhibition) ( ).
Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?
- Design Modifications:
- Lipophilicity Adjustment: Introduce polar groups (e.g., -OH, -COOH) to enhance solubility ().
- Prodrug Synthesis: Mask amide groups with ester prodrugs (e.g., ethyl ester derivatives) ().
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be addressed?
- Root Causes: Conformational flexibility (e.g., rotamers) or solvent effects.
- Solutions:
- Variable Temperature NMR: Freeze rotameric states at low temps (e.g., -40°C) ( ).
- Deuteration: Use deuterated solvents (e.g., DMSO-d₆) to sharpen peaks ( ).
Experimental Design Considerations
Q. What controls are critical for validating biological activity assays?
- Positive Controls: Use established inhibitors (e.g., doxorubicin for cytotoxicity).
- Negative Controls: Include vehicle-only (e.g., DMSO) and scrambled analogs ( ).
- Statistical Rigor: Perform triplicate runs with ANOVA analysis (p < 0.05) ( ).
Q. How should researchers design SAR studies for this compound?
- Focus Areas:
- Core Modifications: Replace benzothiazole with oxadiazole ( ) or indole with pyrrole ( ).
- Substituent Effects: Test halogen (Cl vs. F) and alkyl (methyl vs. ethyl) variations ( ).
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent antimicrobial activity?
- Key Factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
